2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)propanoic acid
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Overview
Description
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid is a heterocyclic compound that features a benzodioxepin ring fused with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with suitable aldehyde derivatives. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxepin ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The antioxidant activity could be due to its capacity to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid
- 7-Acetyl-3,4-dihydro-1,5-benzodioxepin
- 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-7-methoxy-6-propyl-chromen-4-one
Uniqueness
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid is unique due to its combination of a benzodioxepin ring with a propanoic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14O4 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid |
InChI |
InChI=1S/C12H14O4/c1-8(12(13)14)9-3-4-10-11(7-9)16-6-2-5-15-10/h3-4,7-8H,2,5-6H2,1H3,(H,13,14) |
InChI Key |
FTXKYBBUQHWDKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)C(=O)O |
Origin of Product |
United States |
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